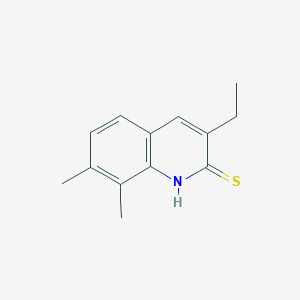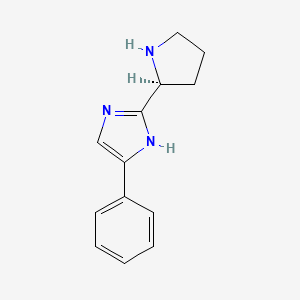
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral heterocyclic compound that features both an imidazole ring and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both aromatic and heterocyclic structures within the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an α-amino ketone with an aldehyde in the presence of ammonium acetate can yield the imidazole ring, which can then be further functionalized to introduce the pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrrolidine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts like potassium carbonate.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated or acylated imidazole and pyrrolidine derivatives.
Scientific Research Applications
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of an imidazole ring.
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of both an imidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
944030-47-1 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
VDUOVBVLPCYKNE-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
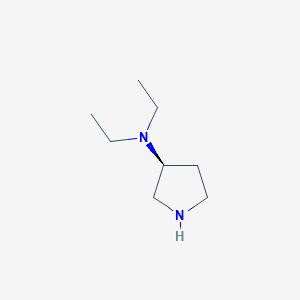
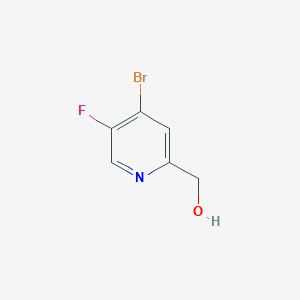

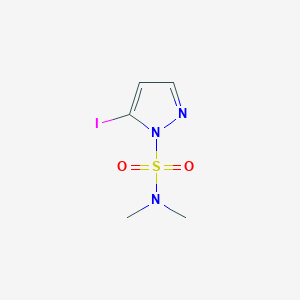
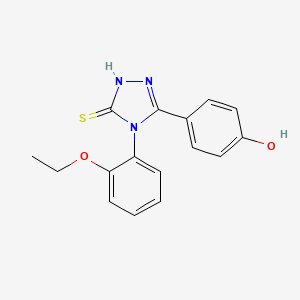
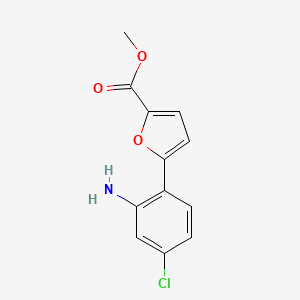
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

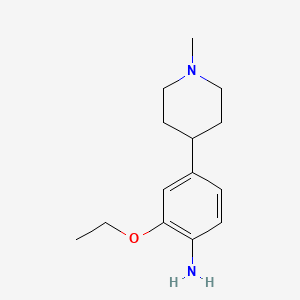
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)
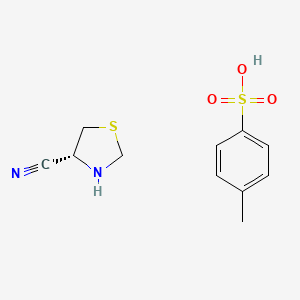
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
